(2E)-5-(2-methylbenzyl)-2-[(2E)-(2-methylbenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one
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Overview
Description
(2E)-5-(2-methylbenzyl)-2-[(2E)-(2-methylbenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a hydrazinylidene group, and two 2-methylbenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-(2-methylbenzyl)-2-[(2E)-(2-methylbenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 2-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone intermediate is then reacted with 2-mercaptoacetic acid under acidic conditions to form the thiazolidinone ring.
Condensation: Finally, the thiazolidinone intermediate is condensed with another molecule of 2-methylbenzaldehyde to yield the target compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the complexity and cost of the multi-step synthesis. advancements in catalytic processes and green chemistry may offer more efficient and sustainable routes for large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions
(2E)-5-(2-methylbenzyl)-2-[(2E)-(2-methylbenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine, altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-5-(2-methylbenzyl)-2-[(2E)-(2-methylbenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Research has focused on its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industry, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-5-(2-methylbenzyl)-2-[(2E)-(2-methylbenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-one derivatives: These compounds share the thiazolidinone ring structure but differ in their substituents.
Hydrazone derivatives: Compounds with a hydrazone group but lacking the thiazolidinone ring.
Benzylidene derivatives: Compounds with benzylidene groups but different core structures.
Uniqueness
What sets (2E)-5-(2-methylbenzyl)-2-[(2E)-(2-methylbenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one apart is its combination of the thiazolidinone ring, hydrazinylidene group, and two 2-methylbenzyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2E)-5-[(2-methylphenyl)methyl]-2-[(E)-(2-methylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-7-3-5-9-15(13)11-17-18(23)21-19(24-17)22-20-12-16-10-6-4-8-14(16)2/h3-10,12,17H,11H2,1-2H3,(H,21,22,23)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWGFIWUUIHVID-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2C(=O)NC(=NN=CC3=CC=CC=C3C)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CC2C(=O)N/C(=N\N=C\C3=CC=CC=C3C)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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